3-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine
Overview
Description
“3-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine” is a complex organic compound that contains a pyrazole ring and a piperidine ring. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Piperidine is a common structural element in the synthesis of pharmaceuticals and fine chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring and a piperidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the piperidine ring is a six-membered ring with one nitrogen atom .
Scientific Research Applications
Glycine Transporter Inhibition
3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, a structurally similar compound to the one , has shown promise as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound has exhibited potent inhibitory activity, favorable pharmacokinetic profiles, and has been shown to increase the cerebrospinal fluid (CSF) concentration of glycine in rats (Yamamoto et al., 2016).
Molecular Structure and Interactions
Research involving s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has provided insights into molecular structure and intermolecular interactions. The study of compounds such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine and N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine utilized techniques like X-ray crystallography, Hirshfeld, and DFT calculations. The results showcased the dominance of H...H, N...H, and H...C interactions in determining molecular packing, highlighting the structural significance of the piperidine moiety (Shawish et al., 2021).
Properties
IUPAC Name |
3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-2-8-6-10(11(12,13)14)16-17(8)9-4-3-5-15-7-9/h6,9,15H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGZEDVLYDXBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2CCCNC2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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